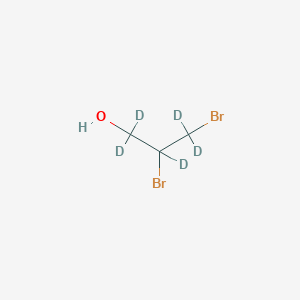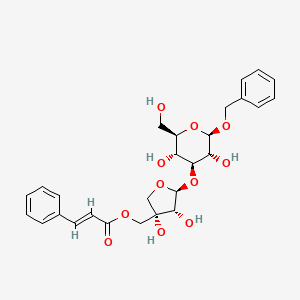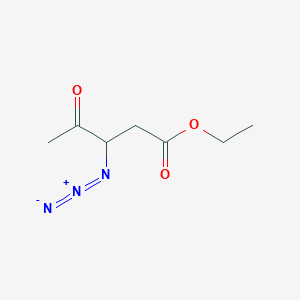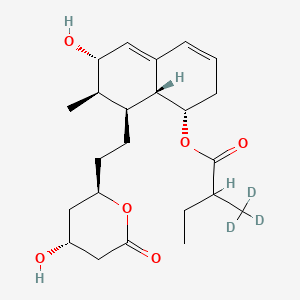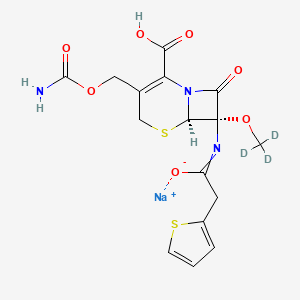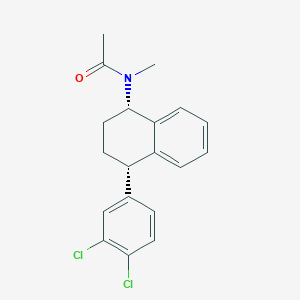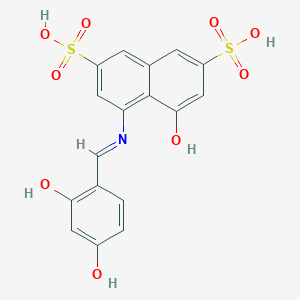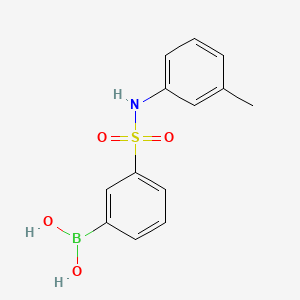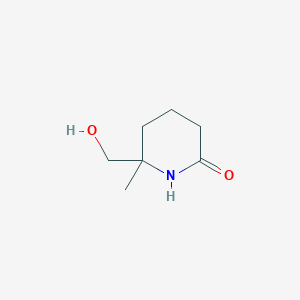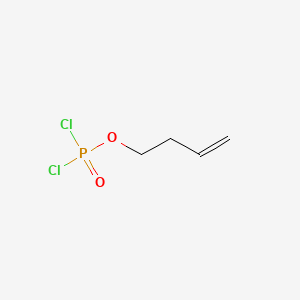
3-Butenyl Phosphorodichloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butenyl Phosphorodichloridate is an organophosphorus compound characterized by the presence of a butenyl group attached to a phosphorodichloridate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenyl Phosphorodichloridate typically involves the reaction of butenyl alcohol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
CH2=CHCH2CH2OH+POCl3→CH2=CHCH2CH2P(O)Cl2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
3-Butenyl Phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the butenyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.
Addition Reactions: Reagents such as hydrogen halides (e.g., HCl) or halogens (e.g., Br2) can be used to add across the double bond.
Major Products Formed
Substitution Reactions: Products include phosphoramidates, phosphorates, and phosphorothioates.
Addition Reactions: Products include halogenated butyl phosphorodichloridates.
Aplicaciones Científicas De Investigación
3-Butenyl Phosphorodichloridate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organophosphorus compounds.
Materials Science: It can be used in the preparation of phosphorus-containing polymers and materials with flame-retardant properties.
Biological Research: It may be used in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: It is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Butenyl Phosphorodichloridate involves its reactivity with nucleophiles and electrophiles. The phosphorodichloridate moiety is highly reactive towards nucleophiles, leading to the formation of various substituted products. The butenyl group can undergo addition reactions with electrophiles, resulting in the formation of halogenated derivatives.
Comparación Con Compuestos Similares
Similar Compounds
3-Butenyl Phosphorochloridate: Similar structure but with one chlorine atom replaced by a hydroxyl group.
3-Butenyl Phosphorothiochloridate: Similar structure but with one oxygen atom replaced by sulfur.
Uniqueness
3-Butenyl Phosphorodichloridate is unique due to its dual reactivity, allowing it to participate in both substitution and addition reactions. This versatility makes it a valuable intermediate in various chemical syntheses.
Propiedades
Fórmula molecular |
C4H7Cl2O2P |
|---|---|
Peso molecular |
188.97 g/mol |
Nombre IUPAC |
4-dichlorophosphoryloxybut-1-ene |
InChI |
InChI=1S/C4H7Cl2O2P/c1-2-3-4-8-9(5,6)7/h2H,1,3-4H2 |
Clave InChI |
WNJWJRGHDRRQPO-UHFFFAOYSA-N |
SMILES canónico |
C=CCCOP(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



